molecular formula C12H11ClN2O3S B14293360 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine CAS No. 116040-08-5

4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine

Cat. No.: B14293360
CAS No.: 116040-08-5
M. Wt: 298.75 g/mol
InChI Key: LYVALUBCMBTFOV-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine is a chemical compound with a pyrimidine core structure This compound is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 6-position, and a phenylmethanesulfonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a hydroxyl derivative.

Scientific Research Applications

4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylmethanesulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-(phenylmethanesulfonyl)pyrimidine
  • 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine
  • 4-Chloro-6-methoxy-2-(phenylsulfonyl)pyrimidine

Uniqueness

4-Chloro-6-methoxy-2-(phenylmethanesulfonyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and phenylmethanesulfonyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

116040-08-5

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

2-benzylsulfonyl-4-chloro-6-methoxypyrimidine

InChI

InChI=1S/C12H11ClN2O3S/c1-18-11-7-10(13)14-12(15-11)19(16,17)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

LYVALUBCMBTFOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)S(=O)(=O)CC2=CC=CC=C2)Cl

Origin of Product

United States

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